1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an aryl halide.
Sulfonamide Formation: The sulfonamide group is formed by reacting the amine group of the pyrrolidine ring with a sulfonyl chloride.
Final Coupling: The final step involves coupling the pyrazole ring with the pyrrolidine-sulfonamide intermediate under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the amide bond, yielding the corresponding carboxylic acid and amine.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of related biological pathways and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole ring may interact with hydrophobic pockets, enhancing binding affinity. The overall effect depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds:
1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound differs in the position of the carboxamide group, which can affect its binding affinity and biological activity.
1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-IMIDAZOLE-5-CARBOXAMIDE: The imidazole ring in place of the pyrazole ring can lead to different interactions with biological targets.
1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-SULFONAMIDE: The presence of an additional sulfonamide group can enhance the compound’s solubility and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-18-14(8-9-16-18)15(20)17-12-4-6-13(7-5-12)23(21,22)19-10-2-3-11-19/h4-9H,2-3,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNVHVZDYBSPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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